N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-6-7-11-12(8-10)20-14(16-11)18-17-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYUICAHMHSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a pure sample .
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide may involve the use of larger reaction vessels and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Continuous flow reactors and automated purification systems may be employed to streamline the production process and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry: This compound can serve as a lead compound in the development of novel drugs, especially those aimed at treating neurological or inflammatory diseases.
- Organic Synthesis: It can be employed as a building block in the synthesis of more complex molecules.
- Material Science: It can be utilized in the creation of new materials possessing specific electronic or optical properties.
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide exhibits several biological activities:
- Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anticancer Properties: In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). It induces apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects: The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in various models.
The biological activity of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: It can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: The compound may modulate receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. Major products include sulfoxides or sulfones.
- Reduction: Reduction reactions can occur at the nitro groups (if present) or at the sulfonyl group, using reagents like sodium borohydride or lithium aluminum hydride. Major products include amines or alcohols.
- Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the benzothiazole ring, using nucleophiles such as amines or thiols under basic conditions. Major products include substituted benzothiazoles.
Mechanism of Action
The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the biosynthesis of prostaglandins by targeting cyclo-oxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzohydrazide
- Structural Difference : The 6-chloro substituent in the target compound is replaced with 4,6-difluoro groups.
- However, chlorine’s larger atomic size may facilitate π-π stacking in aromatic interactions .
Trifluoro-Substituted-N-(6-Chloro-1,3-benzothiazol-2-yl) Benzamides
- Structural Difference : The hydrazide group (-NH-NH-C=O) is replaced with an amide (-CO-NH2).
Functional Group Modifications
1-Acetyl-N-(6-Chloro-1,3-benzothiazol-2-yl)-4-Piperidinecarboxamide
N'-(7-Chloro-2H-1,4-benzothiazin-3-yl)-2-hydroxybenzohydrazide
- Structural Difference : Features a hydroxyl group on the benzohydrazide and a benzothiazin ring instead of benzothiazole.
Antibacterial and Antibiofilm Activity
- Benzohydrazide Derivatives (e.g., Compounds 1, 7, 8, 21, 24, 25) : Exhibit potent antibiofilm activity against E. coli (IC50: <1 µM) and high selectivity indices (>200), outperforming ciprofloxacin and ampicillin .
- Oxadiazole Analogues : Derived from benzohydrazide precursors, these compounds showed moderate antimicrobial activity (MIC: 8–32 µg/mL) via DNA gyrase inhibition, suggesting hydrazide-to-oxadiazole conversion modulates potency .
Enzyme Inhibition
- Thymidine Phosphorylase Inhibition : Hydrazone-clubbed oxadiazole derivatives (e.g., Compound 78) demonstrated 30-fold higher inhibition than standards, underscoring the importance of the hydrazide-oxadiazole scaffold in enzyme targeting .
- ParE Inhibition: Benzohydrazides with methyl or phenyl substitutions showed nanomolar-range IC50 values against ParE, a bacterial topoisomerase, indicating structural flexibility for optimizing enzyme affinity .
Solubility and Stability
- Chloro vs. Fluoro Substitutions : Chloro derivatives generally exhibit lower solubility in aqueous media but greater stability under acidic conditions compared to fluoro analogues .
- Hydrazide vs. Amide : Hydrazides are more prone to hydrolysis but offer superior metal-chelating capabilities, relevant for metalloenzyme inhibition .
Biological Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside its mechanisms of action.
Chemical Structure and Properties
The molecular structure of N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide features a benzothiazole moiety linked to a hydrazide functional group. The presence of chlorine in the benzothiazole ring enhances its reactivity and biological efficacy. The compound's molecular formula is , with a molecular weight of approximately 273.75 g/mol.
Antimicrobial Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide has been investigated for its potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of this compound showed significant antibacterial activity compared to standard antibiotics like linezolid, indicating its potential as an effective antibacterial agent .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Linezolid |
|---|---|---|
| Staphylococcus aureus | 18 | Higher |
| Escherichia coli | 15 | Comparable |
| Pseudomonas aeruginosa | 20 | Higher |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. Research indicates that N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation. This inhibition leads to reduced production of inflammatory mediators, suggesting that the compound could be beneficial in treating inflammatory conditions .
Mechanism of Action
The anti-inflammatory mechanism involves binding to the active sites of COX enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid into prostaglandins. This action not only alleviates pain but also reduces swelling and redness associated with inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide. It has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression .
Table 2: Anticancer Effects on Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Lung Cancer | 12 | Apoptosis induction |
| Breast Cancer | 15 | Cell cycle arrest |
| Colon Cancer | 10 | Inhibition of proliferation |
Case Studies
A notable study investigated the effects of N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, supporting its potential as an anticancer agent . Additionally, another study focused on its anti-inflammatory properties demonstrated that treatment with this compound led to marked decreases in inflammatory markers in animal models .
Q & A
Q. What are the optimized synthetic routes for N'-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be monitored?
Methodological Answer: The synthesis typically involves condensation of 6-chloro-1,3-benzothiazol-2-amine with benzohydrazide derivatives. A reflux in ethanol (4–7 hours) is common, with reaction progress tracked via TLC (e.g., using ACN:MeOH 1:1 as eluent). Post-reaction, products are precipitated in ice water and recrystallized from ethanol or methanol for purity . Key Optimization Parameters:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
- FTIR: Look for N–H stretches (~3220–3300 cm⁻¹), C=N (~1494 cm⁻¹), C–S–C (~653 cm⁻¹), and C–Cl (~1016 cm⁻¹) .
- ¹H NMR: Aromatic protons (δ 6.7–8.3 ppm), NH signals (δ ~9.9–10.9 ppm, D₂O exchangeable), and methoxy/alkyl groups (e.g., δ 3.8–4.2 ppm for OCH₃) .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 379 for C₁₆H₁₂ClN₃OS) confirm molecular weight .
Q. Table 1: Representative Characterization Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| FTIR (KBr) | 3301 cm⁻¹ (N–H), 1288 cm⁻¹ (C–N) | |
| ¹H NMR (DMSO-d₆) | δ 8.17–6.7 (Ar-H), δ 5.0 (OH) | |
| LC-MS | m/z 379 [M⁺] (calculated 379) |
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Methodological Answer: X-ray crystallography (e.g., SHELX refinement) reveals hydrogen bonds (N–H⋯N) and π-π stacking in the asymmetric unit, which stabilize the lattice and affect solubility. For example, triclinic crystal systems (space group P1) with dihedral angles of 8.63–17.08° between benzothiazole and aryl rings suggest conformational flexibility . Validation Tools:
Q. How can computational methods (e.g., DFT) predict electronic properties and guide functional group modifications?
Methodological Answer: Quantum chemical studies (e.g., Gaussian09) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Use MIC/MBC assays for antimicrobial studies (e.g., Staphylococcus aureus vs. E. coli).
- Structural Analogues: Compare substituent effects (e.g., 4-nitrophenyl vs. 4-methoxyphenyl) on bioactivity .
- Control Experiments: Verify purity via HPLC to rule out impurities skewing results .
Q. Table 2: Biological Activity Trends in Analogues
| Substituent | Antimicrobial IC₅₀ (µg/mL) | Anticancer Activity (HeLa cells) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | 12.5 (S. aureus) | 8.7 µM | |
| 4-Methoxyphenyl | 25.0 (S. aureus) | >50 µM |
Methodological Challenges in Research
Q. What are common pitfalls in crystallographic data interpretation, and how are they addressed?
Methodological Answer:
Q. How to design SAR studies for hydrazide derivatives targeting specific enzymes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
